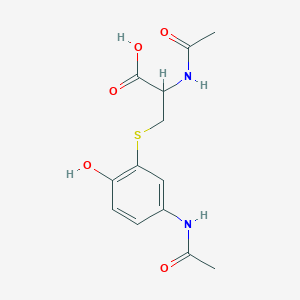
S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen mercapturate is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the conjugation of acetaminophen with glutathione, followed by further metabolism to form the mercapturate. This compound is significant in the study of acetaminophen metabolism and toxicity, as it is one of the pathways through which the body detoxifies acetaminophen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .
Industrial Production Methods
Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .
化学反応の分析
Types of Reactions
Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:
Conjugation with Glutathione: This is the initial step where NAPQI reacts with glutathione.
Acetylation: The final step where acetaminophen cysteine is acetylated to form acetaminophen mercapturate.
Common Reagents and Conditions
Glutathione: Used in the conjugation reaction with NAPQI.
Acetyl Coenzyme A: Used in the acetylation of acetaminophen cysteine to form acetaminophen mercapturate.
Major Products Formed
Acetaminophen Mercapturate: The final product formed through the metabolic pathway of acetaminophen.
科学的研究の応用
Acetaminophen mercapturate has several applications in scientific research:
Toxicology Studies: It is used to study the metabolism and toxicity of acetaminophen, particularly in cases of overdose.
Biomarker Development: It serves as a biomarker for acetaminophen exposure and liver function.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.
Drug Monitoring: It is used in therapeutic drug monitoring to ensure safe and effective use of acetaminophen.
作用機序
The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .
類似化合物との比較
Similar Compounds
Acetaminophen Glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.
Acetaminophen Sulfate: Formed through sulfation of acetaminophen.
Acetaminophen Cysteine: An intermediate in the formation of acetaminophen mercapturate
Uniqueness
Acetaminophen mercapturate is unique in its role in detoxifying the reactive intermediate NAPQI. Unlike other metabolites, it directly results from the conjugation with glutathione, highlighting its importance in preventing acetaminophen-induced hepatotoxicity .
特性
IUPAC Name |
2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPRQNKJGQEICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60603-13-6 |
Source


|
| Record name | N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)


![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)



![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)
